molecular formula C13H22O B14516779 1-Cyclohexyl-2,4-dimethylpent-4-en-1-one CAS No. 62834-91-7

1-Cyclohexyl-2,4-dimethylpent-4-en-1-one

Cat. No.: B14516779
CAS No.: 62834-91-7
M. Wt: 194.31 g/mol
InChI Key: SQCAJAKTPFWGHW-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2,4-dimethylpent-4-en-1-one is an organic compound with the molecular formula C13H22O and a molecular weight of 194.31 g/mol . It is characterized by a cyclohexyl group and a dimethylpentenone chain, contributing to its specific structural and physicochemical properties, including a calculated logP of 4.3, indicating high lipophilicity . This compound is provided as a high-purity material for research and development purposes. While its exact biological or chemical mechanisms of action are not fully detailed in the public scientific literature, its structural features make it a candidate for investigation in areas such as fragrance research, where similar cyclic ketones are explored for their olfactory properties , and as a building block in organic synthesis for developing novel chemical entities . Researchers can utilize this compound to explore its potential applications and reactivity. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

CAS No.

62834-91-7

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

1-cyclohexyl-2,4-dimethylpent-4-en-1-one

InChI

InChI=1S/C13H22O/c1-10(2)9-11(3)13(14)12-7-5-4-6-8-12/h11-12H,1,4-9H2,2-3H3

InChI Key

SQCAJAKTPFWGHW-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=C)C)C(=O)C1CCCCC1

Origin of Product

United States

Preparation Methods

Substrate Design and Mechanism

The patent WO2013117433A1 demonstrates that cyclohexylmagnesium chloride undergoes efficient 1,4-addition to α,β-unsaturated aldehydes under ethereal solvents at 0–25°C. For 1-cyclohexyl-2,4-dimethylpent-4-en-1-one synthesis, this principle is adapted by substituting the aldehyde with a preformed α,β-unsaturated ketone precursor, such as 4-methylpent-4-en-2-one. The Grignard reagent attacks the β-carbon of the enone system, generating a secondary alcohol intermediate (cyclohexyl-(CH(OH))-CH(CH3)-CH2-C(CH3)=CH2).

Oxidation and Purification

Secondary alcohol intermediates are oxidized to ketones using PCC in dichloromethane at 0°C. Critical parameters include:

  • Catalyst loading : 1.2–1.5 equiv PCC relative to alcohol
  • Co-additives : Sodium acetate buffers reaction acidity, minimizing side reactions
  • Workup : Filtration through celite and silica gel removes chromium byproducts, followed by bulb-to-bulb distillation (80–100°C at 0.004–1 mbar).

Representative Data (Adapted from)

Parameter Value
Yield (Alcohol) 58–93%
E:Z Isomer Ratio 88:12 to 97:3
Distillation Purity >99% (GC-MS)

Palladium-Catalyzed Cross-Coupling for Z-Selective Ketone Assembly

Reaction Design Inspired by Frontiers in Chemistry

The one-pot synthesis of (Z)-β-halovinyl ketones provides a template for constructing the target compound’s enone system. Modifications include:

  • Alkyne substrate : 3,3-Dimethyl-1-butyne → cyclohexylacetylene
  • Acid chloride : Benzoyl chloride → 4-methylpent-4-enoyl chloride (hypothetical)

Catalytic System and Optimization

Critical reaction parameters from:

  • Catalyst : PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)
  • Solvent : Dichloroethane (DCE), 25°C
  • Additives : Et₃N (1.2 equiv), HOTf (1.5 equiv)
    Post-reaction purification involves silica gel chromatography (heptane/ethyl acetate 20:1) to isolate the Z-isomer.

Performance Metrics (Adapted from)

Metric Value
Z:E Selectivity >99:1
Isolated Yield 68–88%
Purity (¹H NMR) >95%

Oxidation of Allylic Alcohol Precursors

Alcohol Synthesis via Hydroalkylation

Cyclopentylcarbaldehyde’s hydroalkylation with isopropenylmagnesium bromide exemplifies a route to allylic alcohols. Adapting this for cyclohexyl systems:

  • Grignard Addition : Cyclohexylcarbaldehyde + 2-methylallylmagnesium bromide → allylic alcohol
  • Oxidation : PCC in CH₂Cl₂ converts secondary alcohol to ketone.

Challenges in Steric Environments

Bulky substituents at C2 and C4 necessitate:

  • Low-temperature oxidation (0°C) to prevent β-hydride elimination
  • High-dilution conditions during distillation to minimize dimerization

Friedel-Crafts Acylation for Cyclohexyl Ketone Formation

Traditional Acylation Approach

Comparative Analysis of Methodologies

Yield and Scalability

Method Max Yield Scalability Purification Complexity
Grignard/Oxidation 93% High Moderate (Distillation)
Pd-Catalyzed 88% Medium High (Chromatography)
Allylic Oxidation 60% Low High

Stereochemical Control

  • Grignard/Oxidation : E:Z ratios depend on starting enone geometry (typically >88:12 E)
  • Pd-Catalyzed : Z-selectivity >99% via synergistic Pd/Cu catalysis

Chemical Reactions Analysis

1-Cyclohexyl-2,4-dimethylpent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2,4-dimethylpent-4-en-1-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-cyclohexyl-2,4-dimethylpent-4-en-1-one with structurally related ketones and cyclohexyl-containing compounds:

Compound Name Molecular Formula Key Features Applications/Notes
This compound C₁₃H₂₀O Cyclohexyl group, enone system, 2,4-dimethyl substitution Potential intermediate in agrochemicals; high lipophilicity due to cyclohexyl group
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-3-methylpent-4-en-1-one (CAS 56974-07-3) C₁₄H₂₂O Cyclohexenyl ring (unsaturated), 3-methyl substitution Used in fragrance synthesis; increased reactivity from cyclohexenyl conjugation
1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one C₁₃H₁₅ClO Aromatic chlorophenyl group, enone system Pesticide intermediate; electron-withdrawing Cl enhances electrophilicity
1-Cyclohexyl-2,4-dimethylbenzene C₁₄H₂₀ Cyclohexyl-substituted benzene, no ketone moiety Studied for QSPR modeling; nonpolar solvent applications
1-Cyclohexyl-3,4-difluorobenzene C₁₂H₁₄F₂ Difluoro-substituted benzene, cyclohexyl group Explored in material science; fluorination improves thermal stability

Key Structural and Functional Differences

Substituent Effects: The cyclohexyl group in the target compound imparts greater steric hindrance and lipophilicity compared to aromatic phenyl/chlorophenyl groups in analogs like 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one. This reduces solubility in polar solvents but enhances compatibility with nonpolar matrices . Methyl vs. Cyclohexenyl Groups: The unsaturated cyclohexenyl ring in CAS 56974-07-3 allows for conjugation with the enone system, increasing reactivity in Diels-Alder reactions compared to the saturated cyclohexyl group in the target compound .

Electronic Properties: The chlorophenyl group in 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one introduces electron-withdrawing effects, making the carbonyl carbon more electrophilic.

Synthetic Utility :

  • Compounds like 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one are validated intermediates in pesticide synthesis, while the target compound’s applications remain speculative, inferred from structural parallels .
  • Cyclohexenyl-containing analogs (e.g., CAS 56974-07-3) are prioritized in fragrance industries due to their volatility and odor profiles .

Spectroscopic Data: NMR Signals: Cyclohexyl protons in the target compound resonate near δ 1.0–2.0 ppm (broad), distinct from aromatic protons in phenyl analogs (δ 6.5–8.0 ppm). The enone system shows characteristic carbonyl (δ ~200–210 ppm in ¹³C NMR) and olefinic (δ ~120–140 ppm) signals . IR Spectroscopy: Strong C=O stretch at ~1700 cm⁻¹ and C=C stretch at ~1600 cm⁻¹, similar to other enones .

Research Findings and Challenges

  • Synthetic Routes : The target compound can be synthesized via Grignard addition of cyclohexylmagnesium bromide to 2,4-dimethylpent-4-en-1-one or Friedel-Crafts acylation of cyclohexane derivatives. However, steric hindrance from the cyclohexyl group may reduce reaction yields compared to less bulky analogs .
  • Stability Issues: The enone system is prone to Michael additions and polymerization under basic conditions, necessitating inert atmospheres during storage .
  • Biological Activity: No direct data exists, but structurally similar cyclohexyl ketones show moderate antifungal and herbicidal activity in preliminary screens .

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